SP-141

Vue d'ensemble

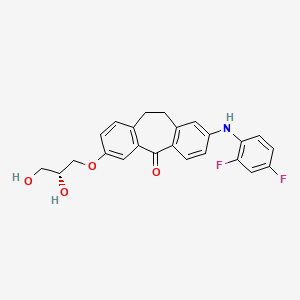

Description

SP 141 est un inhibiteur de petite molécule qui cible la protéine murine double minute 2 (MDM2), qui est un régulateur négatif de la protéine suppresseur de tumeur p53. Ce composé a montré un potentiel significatif dans la recherche sur le cancer, en particulier dans le traitement des cellules cancéreuses du pancréas et du sein . SP 141 favorise l'auto-ubiquitination et la dégradation de MDM2, conduisant à l'activation de p53 et à l'induction subséquente de l'apoptose dans les cellules cancéreuses .

Applications De Recherche Scientifique

SP 141 has a wide range of scientific research applications, including:

Cancer Research: SP 141 is extensively studied for its potential in treating various cancers, including pancreatic and breast cancer It promotes the degradation of MDM2, leading to the activation of p53 and induction of apoptosis in cancer cells.

Antifungal Agent: SP 141 has shown potential as a broad-spectrum antifungal agent, targeting the Trs85 protein to inhibit rice blast fungus infection.

Radiotracer Development: SP 141 is used as a model compound for developing radiotracers for imaging MDM2 expression levels in tumors using positron emission tomography (PET).

Mécanisme D'action

Target of Action

SP-141, also known as 6-methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole, primarily targets the MDM2 oncogene . MDM2 is a critical regulator of the p53 tumor suppressor protein, and its overexpression or hyperactivation has been associated with a variety of cancers .

Mode of Action

This compound directly binds to MDM2 with high affinity . This binding inhibits MDM2 expression and induces its autoubiquitination and proteasomal degradation . The degradation of MDM2 leads to the accumulation of p53, a protein that plays a crucial role in preventing cancer formation .

Biochemical Pathways

The interaction between this compound and MDM2 affects the p53 pathway . When MDM2 is inhibited, the levels of p53 increase, leading to cell cycle arrest and apoptosis . In addition, this compound has been found to target Trs85, a subunit of the transport protein particle III complex, which regulates autophagy through Ypt1, a small guanosine triphosphatase protein .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in mice . It was found that this compound has a short half-life in plasma and wide tissue distribution . .

Result of Action

The action of this compound results in potent anti-cancer activity. It has been shown to attenuate the growth of breast cancer xenograft tumors and impair liposarcoma growth in vitro and in human xenograft models . In addition, this compound has demonstrated substantial capacity to effectively inhibit infection caused by the rice blast fungus .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the method of administration can affect its bioavailability . .

Analyse Biochimique

Biochemical Properties

SP-141 is a specific inhibitor of MDM2, binding directly to the hydrophobic groove of MDM2 with high affinity (K_i = 28 nM) . This interaction promotes the auto-ubiquitination and proteasomal degradation of MDM2, thereby stabilizing and activating p53 . This compound has been shown to inhibit the growth of pancreatic cancer cells in a p53-independent manner, with IC_50 values ranging from 0.38 to 0.50 μM . Additionally, this compound induces the degradation of MDM2 in breast cancer cell lines, leading to increased apoptosis and reduced cell viability .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In breast cancer models, this compound has demonstrated strong in vitro and in vivo anti-cancer activity, with no apparent host toxicity . The compound induces apoptosis by down-regulating anti-apoptotic proteins such as Bcl-2 and up-regulating pro-apoptotic proteins such as Bax, cleaved-Caspase-3, and cleaved-PARP1 . In pancreatic cancer cells, this compound inhibits cell growth and induces cell cycle arrest at the G2/M phase . Furthermore, this compound has been shown to affect cell signaling pathways, including the p53 and MDM2 pathways, leading to changes in gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its direct binding to the MDM2 protein, inhibiting its activity and promoting its degradation . This interaction disrupts the MDM2-p53 binding interface, leading to the stabilization and activation of p53 . The activated p53 then induces the expression of target genes involved in apoptosis, cell cycle arrest, and DNA repair . Additionally, this compound has been shown to inhibit the Trs85-Ypt1 interaction in the rice blast fungus, suggesting a potential broad-spectrum antifungal activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown stability and sustained activity in various in vitro and in vivo studies . In breast cancer models, this compound significantly suppressed tumor growth over a period of three weeks, with no significant differences in body weight compared to the control group . The long-term effects of this compound on cellular function include the induction of apoptosis and inhibition of cell proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In nude mice bearing pancreatic xenograft tumors, this compound administered at a dosage of 40 mg/kg via intraperitoneal injection significantly suppressed tumor growth, reducing tumor volume by 75% compared to the control group . Higher doses of this compound have been associated with increased apoptosis and reduced cell viability in breast cancer cell lines . No significant toxic or adverse effects have been reported at these dosages .

Metabolic Pathways

This compound is involved in metabolic pathways that regulate the degradation of MDM2 and the activation of p53 . The compound promotes the auto-ubiquitination and proteasomal degradation of MDM2, leading to the stabilization and activation of p53 . This interaction affects metabolic flux and metabolite levels, resulting in changes in gene expression and cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins . The compound has been shown to penetrate the blood-brain barrier, suggesting its potential for treating central nervous system tumors . In tumor-bearing nude mice, this compound exhibited wide tissue distribution and a short half-life in plasma . The localization and accumulation of this compound within cells are influenced by its binding to MDM2 and other biomolecules .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and nucleus, where it interacts with MDM2 and p53 . The compound’s activity and function are influenced by its localization to specific cellular compartments. This compound has been shown to induce the degradation of MDM2 in the cytoplasm, leading to the activation of p53 in the nucleus . Additionally, this compound may undergo post-translational modifications that direct it to specific organelles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de SP 141 implique une série de réactions chimiques à partir de matières premières disponibles dans le commerce. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour atteindre des rendements et une pureté élevés .

Méthodes de production industrielle

La production industrielle de SP 141 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour assurer l'extensibilité et la rentabilité. Cela comprend l'utilisation de réacteurs à écoulement continu, de plateformes de synthèse automatisées et de techniques de purification avancées pour produire du SP 141 en grandes quantités avec une pureté élevée .

Analyse Des Réactions Chimiques

Types de réactions

SP 141 subit diverses réactions chimiques, notamment :

Oxydation : SP 141 peut être oxydé pour former différents dérivés avec des activités biologiques modifiées.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers solvants organiques . Les conditions de réaction sont généralement optimisées pour atteindre des rendements et une sélectivité élevés, impliquant souvent des températures, des pressions et des temps de réaction contrôlés .

Principaux produits formés

Les principaux produits formés à partir de ces réactions sont généralement des analogues de SP 141 avec des groupes fonctionnels modifiés. Ces analogues sont ensuite évalués pour leur affinité de liaison à MDM2 et leur potentiel en tant qu'agents thérapeutiques .

Applications de la recherche scientifique

SP 141 a un large éventail d'applications de recherche scientifique, notamment :

Recherche sur le cancer : SP 141 est largement étudié pour son potentiel dans le traitement de divers cancers, notamment le cancer du pancréas et du sein Il favorise la dégradation de MDM2, conduisant à l'activation de p53 et à l'induction de l'apoptose dans les cellules cancéreuses.

Agent antifongique : SP 141 a montré un potentiel en tant qu'agent antifongique à large spectre, ciblant la protéine Trs85 pour inhiber l'infection du champignon du blast de riz.

Développement de radiotraceurs : SP 141 est utilisé comme composé modèle pour développer des radiotraceurs pour l'imagerie des niveaux d'expression de MDM2 dans les tumeurs à l'aide de la tomographie par émission de positrons (TEP).

Mécanisme d'action

SP 141 exerce ses effets en se liant directement à MDM2, en inhibant son expression et en favorisant son auto-ubiquitination et sa dégradation protéasomique . Cela conduit à l'activation de la voie p53, entraînant un arrêt du cycle cellulaire et l'apoptose dans les cellules cancéreuses . Le mécanisme unique de SP 141 lui permet d'être efficace dans les voies dépendantes et indépendantes de p53, ce qui en fait un agent thérapeutique polyvalent .

Comparaison Avec Des Composés Similaires

SP 141 est comparé à d'autres inhibiteurs de MDM2, tels que la nutline-3 et d'autres dérivés de pyrido[b]indole . Contrairement à la nutline-3, qui bloque principalement l'interaction MDM2-p53, SP 141 favorise la dégradation de MDM2, conduisant à une activation plus soutenue de p53 . Ce mécanisme d'action unique fait de SP 141 un candidat prometteur pour le traitement des cancers avec p53 mutant ou déficient .

Liste de composés similaires

- Nutline-3

- RG7112

- MI-773

- AMG 232

Ces composés partagent des cibles similaires mais diffèrent par leurs mécanismes d'action et leur potentiel thérapeutique .

Propriétés

IUPAC Name |

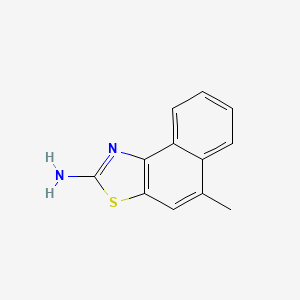

6-methoxy-1-naphthalen-1-yl-9H-pyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O/c1-25-15-9-10-20-19(13-15)18-11-12-23-21(22(18)24-20)17-8-4-6-14-5-2-3-7-16(14)17/h2-13,24H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AABFWJDLCCDJJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC3=C2C=CN=C3C4=CC=CC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: SP141 primarily targets the oncoprotein Murine double minute 2 homolog (MDM2). [, ]

A: SP141 directly binds to MDM2, promoting its auto-ubiquitination and subsequent degradation by the proteasome. [] This is in contrast to other MDM2 inhibitors that target the MDM2-p53 interaction. []

A: No, SP141 exhibits anticancer activity regardless of p53 status. It has demonstrated efficacy in both p53 wild-type and p53-null cell lines and animal models. [, , ]

A: MDM2 inhibition by SP141 leads to various downstream effects, including:* Increased p53 levels: In cells with functional p53, SP141 treatment results in increased p53 levels and activation of downstream p53 target genes. [, ]* Cell cycle arrest: SP141 induces G2/M cell cycle arrest in various cancer cell lines. [, , ]* Apoptosis: Treatment with SP141 leads to apoptosis in various cancer cell lines. [, ]* Inhibition of cell migration and invasion: SP141 has been shown to prevent cell migration and invasion in vitro. [, ]

A: Yes, SP141 has demonstrated p53-independent effects. For example, in liposarcoma, SP141 inhibits MDM2's role in regulating serine metabolism and nucleotide synthesis, independent of p53. []

A: While specific SAR studies were not detailed in the provided papers, the development of fluorinated SP141 analogues for PET imaging suggests that structural modifications can impact its binding affinity to MDM2 and its pharmacokinetic properties. []

A: One study explored the use of FcRn-targeted nanoparticles for oral delivery of SP141, demonstrating enhanced efficacy in treating breast cancer and metastasis. [] This highlights the potential of nanoformulations to improve drug delivery and therapeutic efficacy.

A: SP141 has demonstrated potent anti-cancer effects in vitro against various cancer cell lines, including:* Glioblastoma []* Medulloblastoma []* Neuroblastoma []* Pancreatic cancer []* Breast cancer []

A: SP141 inhibits cell viability, induces apoptosis, causes G2/M cell cycle arrest, and prevents cell migration in these cancer cell lines. [, , , ]

A: SP141 has demonstrated significant antitumor activity in vivo in various xenograft models, including: * Intracranial xenografts of glioblastoma and medulloblastoma []* Subcutaneous and orthotopic xenografts of neuroblastoma []* Xenograft and orthotopic models of pancreatic cancer []* Patient-derived xenograft models of liposarcoma []

ANone: No, SP141 has not yet progressed to clinical trials based on the available information.

A: A validated HPLC method has been developed and used to quantify SP141 in plasma and various tissues. [] Additionally, a quantitative LC-MS/MS method has also been developed and applied to a mouse pharmacokinetic study. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(3-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)-3-methyl-3,4-dihydroquinolin-2(1H)-one](/img/structure/B610849.png)